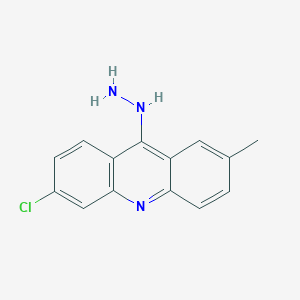![molecular formula C5H9NO B15218260 (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-2-Oxa-5-azabicyclo[410]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the oxidative cyclopropanation of aza-1,6-enynes. This method is transition-metal-free and utilizes mild conditions to form the desired bicyclic structure . Another method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles, which is a well-established route for synthesizing bicyclic compounds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The transition-metal-free oxidative cyclopropanation method is particularly advantageous for industrial applications due to its operational ease and compatibility with a wide range of functional groups .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that attack the electrophilic centers within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclopropanation can yield functionalized azabicyclo[4.1.0]heptane-2,4,5-triones .
Wissenschaftliche Forschungsanwendungen
(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex organic molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor for bioactive compounds. Additionally, its unique structure makes it useful in the development of new materials and industrial processes .
Wirkmechanismus
The mechanism of action of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in various chemical interactions, which can modulate biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and 7,7-dichlorobicyclo[4.1.0]heptane .
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H9NO |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
(1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2/t4-,5+/m0/s1 |
InChI-Schlüssel |
TWWBQCNHUYGMJP-CRCLSJGQSA-N |
Isomerische SMILES |
C1CO[C@@H]2C[C@@H]2N1 |
Kanonische SMILES |
C1COC2CC2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


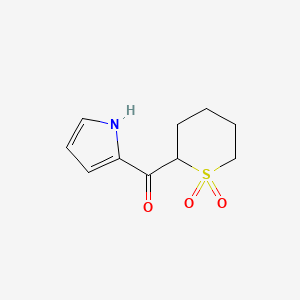
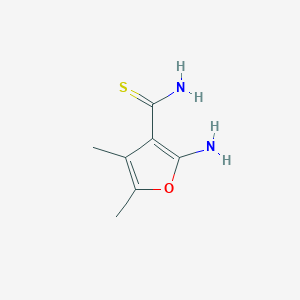
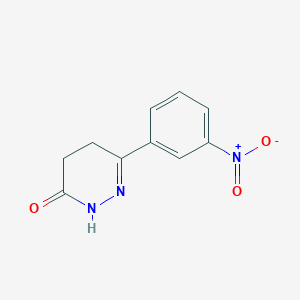
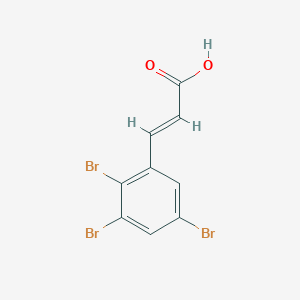
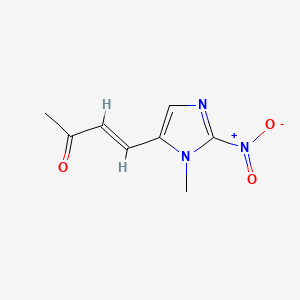
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
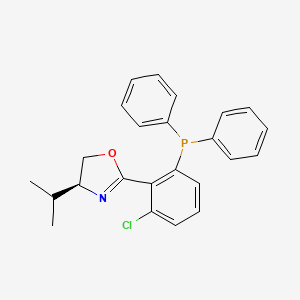
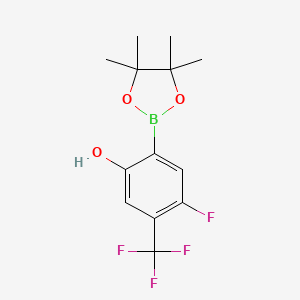
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
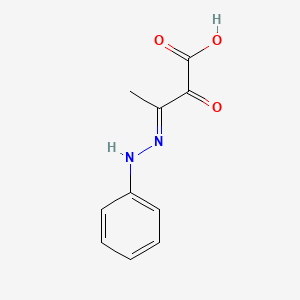
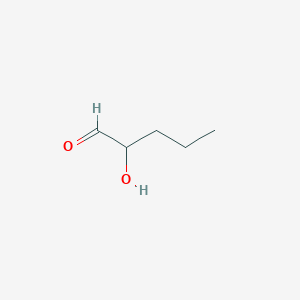
![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
